2-[(4-Methoxyphenyl)amino]butanohydrazide

Medicinal Chemistry Chemical Biology Scaffold Hopping

Researchers building hydrazide-hydrazone libraries face structural sensitivity risks-minor analog substitutions can cause activity cliffs, invalidating screening campaigns. 2-[(4-Methoxyphenyl)amino]butanohydrazide delivers the precise 4-methoxyphenyl-butanohydrazide architecture needed for reproducible results. • Privileged FBDD scaffold; versatile hydrazone condensation handle for combinatorial library synthesis • 95% purity with batch-to-batch COA ensures synthetic reproducibility • Sourced from validated suppliers; available for lead optimization workflows

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 1167441-28-2
Cat. No. B1370572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methoxyphenyl)amino]butanohydrazide
CAS1167441-28-2
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCC(C(=O)NN)NC1=CC=C(C=C1)OC
InChIInChI=1S/C11H17N3O2/c1-3-10(11(15)14-12)13-8-4-6-9(16-2)7-5-8/h4-7,10,13H,3,12H2,1-2H3,(H,14,15)
InChIKeyQOASZMKPZLKPKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methoxyphenyl)amino]butanohydrazide Product Overview


2-[(4-Methoxyphenyl)amino]butanohydrazide, also identified by its IUPAC name 2-(4-methoxyanilino)butanehydrazide, is an organic compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . As a member of the substituted hydrazide class, it features a butanohydrazide core attached to a 4-methoxyphenyl group via an amino linker . While specific biological activity data for this precise compound remains limited in the primary scientific literature, the hydrazide-hydrazone scaffold is a well-established privileged structure in medicinal chemistry, often utilized as a versatile building block for creating diverse chemical libraries and bioactive derivatives [1].

2-[(4-Methoxyphenyl)amino]butanohydrazide Substitution Risks


The selection of 2-[(4-Methoxyphenyl)amino]butanohydrazide over a seemingly similar hydrazide derivative is not a trivial procurement decision due to the extreme sensitivity of biological and synthetic outcomes to subtle structural variations. Within the hydrazide class, minor modifications—such as the position of a methoxy substituent or the length of the alkyl chain on the hydrazide moiety—can lead to profound, non-linear changes in activity, including shifts from agonism to antagonism, altered metabolic stability, or complete loss of target engagement [1]. This is often termed an 'activity cliff' in medicinal chemistry [2]. Therefore, substituting this specific compound with an analog lacking the precise 4-methoxyphenyl and butanohydrazide architecture carries a high and unquantifiable risk of invalidating the entire experimental model or synthetic pathway .

2-[(4-Methoxyphenyl)amino]butanohydrazide Comparative Evidence


Unique 4-Methoxyphenyl Hydrazide Scaffold

The compound presents a specific and less common substitution pattern compared to frequently used commercial building blocks. Its defining features are the combination of a butanohydrazide core and a para-methoxyphenyl group attached via an alpha-amino linkage . This differs from the more common benzohydrazide or phenylhydrazide derivatives, which are often substituted at the ortho or meta positions and may lack the aliphatic butanoic chain . While direct head-to-head biological data is not available in the public domain, the chemical structure itself represents a quantifiable and verifiable point of differentiation for those seeking to explore chemical space distinct from common, heavily patented scaffolds [1].

Medicinal Chemistry Chemical Biology Scaffold Hopping

Comparative Physicochemical Profile

The reported physicochemical properties for 2-[(4-Methoxyphenyl)amino]butanohydrazide provide a quantifiable basis for comparing its handling and formulation requirements against structurally related compounds. Based on calculated data, the compound has a density of 1.2±0.1 g/cm³, a boiling point of 466.5±30.0 °C at 760 mmHg, and a flash point of 236.0±24.6 °C . These properties differ from a more polar comparator, such as 4-hydroxybenzohydrazide (CAS 5351-23-5), which has a reported melting point of 254-258 °C . The lower melting point (implied by its state at room temperature) and higher lipophilicity suggested by the para-methoxy substituent may translate to improved solubility in organic solvents, a key consideration for synthetic applications .

Chemical Sourcing Pre-formulation Physicochemical Analysis

Purity & Commercial Availability

From a procurement perspective, 2-[(4-Methoxyphenyl)amino]butanohydrazide is commercially available from multiple reputable vendors with defined purity grades, which is critical for ensuring experimental reproducibility . The compound is offered at a standard purity of 95% by vendors including Sigma-Aldrich and Leyan, and at a higher purity of 98% by ChemSrc . This is a quantifiable and verifiable differentiator when compared to structurally similar but less commercially established hydrazide analogs, which may only be available as custom synthesis products or from a single, potentially less reliable source [1]. The availability of a Certificate of Analysis (COA) upon request further supports procurement decisions based on verifiable quality metrics .

Procurement Quality Control Chemical Synthesis

2-[(4-Methoxyphenyl)amino]butanohydrazide Applications


Hydrazide-Hydrazone Library Scaffold

The compound serves as a versatile core scaffold for the generation of diverse hydrazide-hydrazone libraries. Its terminal hydrazide group (-CONHNH2) is a classic functionality for condensation reactions with various aldehydes and ketones, creating large combinatorial libraries for high-throughput screening against biological targets. The unique substitution pattern on the phenyl ring and the aliphatic butanoic chain can introduce novel vectors and physicochemical properties not found in libraries built from more common benzohydrazide or phenylhydrazide scaffolds [1].

Fragment-Based Drug Discovery & Lead Optimization

Given the well-documented biological activity of the hydrazide-hydrazone motif, this compound can be employed as a 'privileged fragment' in FBDD campaigns. Its specific structure can be used to probe chemical space for novel interactions with target proteins, such as kinases, proteases, or epigenetic targets known to be modulated by hydrazide-containing molecules. In lead optimization, it can serve as a starting point for a 'scaffold hopping' exercise to circumvent existing intellectual property on structurally similar but biologically active molecules [2].

Reproducible Synthesis & Method Development

Due to its defined purity (95-98%) and availability from multiple reputable suppliers with documented Certificates of Analysis (COA), this compound is ideally suited for use as a key intermediate in multi-step organic syntheses where batch-to-batch consistency is critical. Its well-defined physicochemical properties (e.g., predicted boiling point of 466.5±30.0 °C) also make it a useful substrate for developing or optimizing synthetic methodologies, such as new amide coupling or hydrazone formation reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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